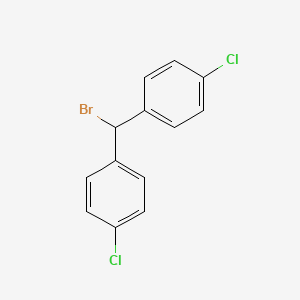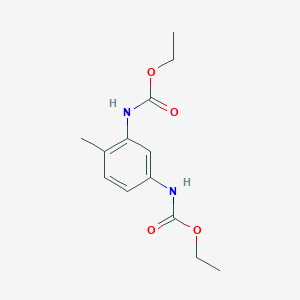
4,4'-(BROMOMETHYLENE)BIS(CHLOROBENZENE)
Vue d'ensemble
Description
Benzene, 1,1’-(bromomethylene)bis(4chloro-) is a chemical compound with the molecular formula C13H11BrCl2. It is also known by other names such as Methane, bromodiphenyl-; α-Bromodiphenylmethane; Benzhydryl bromide; Bromodiphenylmethane; Diphenylbromomethane; Diphenylmethyl bromide . This compound is characterized by the presence of a bromomethylene group attached to two benzene rings, each substituted with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(bromomethylene)bis(4chloro-) typically involves the bromination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the methylene position. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{CHBr}\text{C}_6\text{H}_5 + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(bromomethylene)bis(4chloro-) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form diphenylmethane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include phenols, amines, and thioethers.
Oxidation Reactions: Products include benzophenone and benzoic acid.
Reduction Reactions: Products include diphenylmethane and its derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(bromomethylene)bis(4chloro-) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(bromomethylene)bis(4chloro-) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethylene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzhydryl chloride: Similar structure but with a chlorine atom instead of bromine.
Benzhydryl fluoride: Similar structure but with a fluorine atom instead of bromine.
Benzhydryl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Benzene, 1,1’-(bromomethylene)bis(4chloro-) is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. The bromine atom makes it more reactive towards nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs.
Propriétés
Numéro CAS |
6306-46-3 |
|---|---|
Formule moléculaire |
C13H9BrCl2 |
Poids moléculaire |
316.0 g/mol |
Nom IUPAC |
1-[bromo-(4-chlorophenyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H9BrCl2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H |
Clé InChI |
LTVSBZFRNCOETR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Br)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Bromopyridin-2-yl)methyl]piperazine](/img/structure/B8788687.png)

![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B8788702.png)





![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)
![Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8788778.png)




